rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride
Description
The compound rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-amine derivative featuring a 1-phenyl-substituted pyrazole ring. Its stereochemistry (racemic mixture of 1R,2S enantiomers) and hydrochloride salt form enhance its stability and solubility, making it a candidate for pharmaceutical and agrochemical research.
Properties
CAS No. |
2307731-59-3 |
|---|---|
Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c13-12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10;/h1-5,7-8,11-12H,6,13H2;1H/t11-,12+;/m0./s1 |
InChI Key |
COWIJCVVGWWCFD-ZVWHLABXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CN(N=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1C(C1N)C2=CN(N=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Pyrazole Moiety: The phenyl-pyrazole group can be introduced via a condensation reaction between a phenylhydrazine and a 1,3-diketone.
Amination: The cyclopropane ring is then aminated using an appropriate amine source under controlled conditions.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole ring or the phenyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Neurological Disorders
Research indicates that rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride may interact with specific neurotransmitter systems. It has shown promise in modulating serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. A study demonstrated its efficacy in animal models for enhancing serotonergic activity, suggesting a potential role as an antidepressant .
Anti-inflammatory Effects
In vitro studies have highlighted the compound's ability to inhibit pro-inflammatory cytokines. This activity positions it as a candidate for developing new anti-inflammatory drugs. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are pivotal in inflammation .
Pharmacological Studies
Pharmacological evaluations have focused on the compound's safety profile and therapeutic index. Toxicological assessments indicate that it exhibits a favorable safety margin in preclinical trials, making it a viable candidate for further development .
Case Studies
- Antidepressant Activity : In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups .
- Inflammation Model : A model of acute inflammation demonstrated that treatment with this compound resulted in reduced edema and pain response, supporting its potential as an anti-inflammatory agent .
Material Science Applications
Beyond medicinal applications, this compound serves as a versatile building block in material science. Its cyclopropane structure allows for functionalization that can lead to novel polymers and materials with specific properties.
Polymer Chemistry
The unique properties of cyclopropane derivatives have been exploited to create new polymeric materials with enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has been shown to improve their resilience and durability .
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
- Substituent Effects: Phenyl vs. Dihydrochloride vs. Hydrochloride: Dihydrochloride salts (e.g., CAS 1899946-29-2) exhibit higher solubility in polar solvents than monohydrochloride forms, critical for formulation development . Steric and Electronic Modifications: Fluorine (CAS 1808321-79-0) and benzyl (C₁₃H₁₇Cl₂N₃) substituents alter electronic density and steric profiles, impacting binding affinity and metabolic pathways .
Synthesis and Crystallography :
Research Implications and Gaps
- Commercial Availability : Several analogs (e.g., CAS 1899946-29-2) are discontinued, highlighting challenges in sourcing racemic cyclopropane-amine derivatives for research .
Biological Activity
rac-(1R,2S)-2-(1-phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanamine core substituted with a phenyl group and a pyrazole moiety. Its structure can be represented as follows:
The biological activity of this compound primarily involves interactions with various receptors and enzymes. Notably, it has been shown to modulate G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways.
Key Mechanisms:
- GPCR Modulation : The compound has been reported to influence the activity of specific GPCRs, potentially leading to altered cellular responses such as neurotransmitter release and modulation of pain pathways .
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes, contributing to its pharmacological effects .
Pharmacological Effects
The pharmacological profile of this compound includes:
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Analgesic Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the analgesic effects of this compound in rodent models. The results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential as an analgesic agent .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism by which the compound could be beneficial in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
